molecular formula C22H22BrN5OS B10886548 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

Cat. No.: B10886548
M. Wt: 484.4 g/mol
InChI Key: JGOMVXBDRKTCPM-UHFFFAOYSA-N
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Description

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a bromine atom, and a sulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide typically involves multiple steps. The starting material, 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole, is first synthesized through a halogenation reaction. This intermediate is then subjected to a nucleophilic substitution reaction with a thiol compound to introduce the sulfanyl group. The final step involves the amidation reaction with N-(1-phenylethyl)butanamide under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thione
  • 6-bromo-1,2,4-triazine-3,5-(2H,4H)-dione
  • 5,6-diphenyl-2H-(1,2,4)triazine-3-thione

Uniqueness

2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H22BrN5OS

Molecular Weight

484.4 g/mol

IUPAC Name

2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C22H22BrN5OS/c1-4-18(21(29)24-13(2)14-8-6-5-7-9-14)30-22-25-20-19(26-27-22)16-12-15(23)10-11-17(16)28(20)3/h5-13,18H,4H2,1-3H3,(H,24,29)

InChI Key

JGOMVXBDRKTCPM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=CC=C1)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2

Origin of Product

United States

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